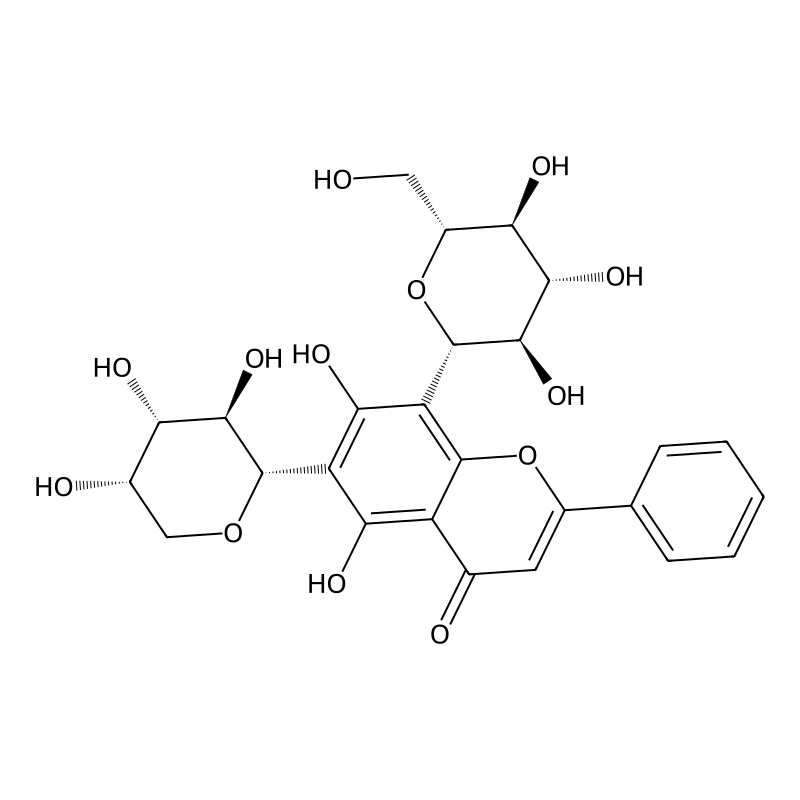

Chrysin 6-C-arabinoside 8-C-glucoside

Content Navigation

- 1. General Information

- 2. Chrysin 6-C-arabinoside 8-C-glucoside: Baseline Properties and Procurement Context

- 3. The Non-Interchangeability of Di-C-Glycosylflavone Isomers in Analytical and Bioassay Workflows

- 4. Quantitative Evidence: Differentiating Chrysin 6-C-arabinoside 8-C-glucoside from Analogs

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Chrysin 6-C-arabinoside 8-C-glucoside (CAS 185145-33-9) is a specialized di-C-glycosylflavone characterized by the attachment of an arabinose moiety at the C-6 position and a glucose moiety at the C-8 position of the chrysin core . In industrial and academic procurement, it is primarily sourced as a high-purity analytical reference standard for the quality control of medicinal plant extracts, such as Leptadenia hastata and Scutellaria baicalensis, and as a potent, structurally specific α-glucosidase inhibitor for metabolic research [1]. The compound exhibits reliable solubility in DMSO, methanol, and pyridine, facilitating its seamless integration into standard UHPLC-DAD and LC-MS workflows .

Substituting Chrysin 6-C-arabinoside 8-C-glucoside with crude flavonoid mixtures or its closely related structural isomer, Chrysin 6-C-glucoside 8-C-arabinoside (CAS 185145-34-0), fundamentally compromises analytical resolution and biological assay reproducibility . In UHPLC-MS profiling, these positional isomers exhibit distinct retention times and fragmentation patterns that are critical for the precise quantification of plant extract constituents [1]. Furthermore, in functional assays, the specific positioning of the arabinose and glucose moieties dictates binding affinity to target enzymes; reversing these sugar positions significantly alters α-glucosidase inhibitory potency . Consequently, procurement of the exact 6-C-arabinosyl-8-C-glucosyl isomer is mandatory to ensure accurate standardization of herbal formulations and reliable baseline data.

Superior α-Glucosidase Inhibition Compared to the 6-C-Glucosyl-8-C-Arabinosyl Isomer

In comparative bioassays evaluating the anti-diabetic potential of di-C-glycosylflavones, Chrysin 6-C-arabinoside 8-C-glucoside demonstrates significantly higher potency than its structural isomer . Quantitative analysis reveals that Chrysin 6-C-arabinoside 8-C-glucoside achieves an IC50 of 4.6 μg/mL against α-glucosidase, whereas Chrysin 6-C-glucoside 8-C-arabinoside requires a concentration of 13.5 μg/mL to achieve the same inhibitory effect .

| Evidence Dimension | α-Glucosidase Inhibition (IC50) |

| Target Compound Data | 4.6 μg/mL |

| Comparator Or Baseline | Chrysin 6-C-glucoside 8-C-arabinoside (13.5 μg/mL) |

| Quantified Difference | ~2.9-fold higher inhibitory potency |

| Conditions | In vitro α-glucosidase inhibition assay |

Buyers screening for potent natural α-glucosidase inhibitors must procure this specific isomer to maximize bioassay response and avoid the nearly 3-fold drop in efficacy associated with the reverse-glycosylated analog.

Precise UHPLC-DAD Quantification in Plant Extract Quality Control

For the holistic quality assessment of Leptadenia hastata, Chrysin 6-C-arabinoside 8-C-glucoside serves as an indispensable quantitative marker [1]. Using an optimized UHPLC-DAD method, researchers successfully resolved and quantified this compound alongside its isomer. Across six batches of plant samples, the concentration of Chrysin 6-C-arabinoside 8-C-glucoside was precisely determined to range from 85.13 to 119.3 μg/g, distinctly differentiated from Chrysin 6-C-glucoside 8-C-arabinoside (99.82–129.4 μg/g) [1].

| Evidence Dimension | Extract Concentration Range (UHPLC-DAD Quantification) |

| Target Compound Data | 85.13–119.3 μg/g |

| Comparator Or Baseline | Chrysin 6-C-glucoside 8-C-arabinoside (99.82–129.4 μg/g) |

| Quantified Difference | Distinct baseline quantification ranges establishing non-overlapping marker profiles |

| Conditions | UHPLC-DAD analysis of Leptadenia hastata samples |

Procurement of the pure standard is essential for analytical chemists to accurately calibrate UHPLC equipment and independently verify the batch-to-batch consistency of traditional medicinal plant extracts.

Distinctive CID Fragmentation in Negative Ion Mode UHPLC-Q-TOF/MS

In advanced structural profiling using UHPLC coupled with quadruple time-of-flight tandem mass spectrometry (UHPLC-Q-TOF/MS), Chrysin 6-C-arabinoside 8-C-glucoside yields a specific collision-induced dissociation (CID) spectrum in negative ion mode [1]. The distinct fragment ion attribution allows for unambiguous differentiation from its 6-C-glucosyl-8-C-arabinosyl counterpart, ensuring accurate peak assignment in complex biological matrices where these isomers frequently co-elute [1].

| Evidence Dimension | Mass Spectrometric Identification |

| Target Compound Data | Specific negative mode CID fragment ion spectrum |

| Comparator Or Baseline | Chrysin 6-C-glucoside 8-C-arabinoside and complex matrix background |

| Quantified Difference | Unambiguous structural elucidation via unique fragmentation pathways |

| Conditions | UHPLC-Q-TOF/MS in negative ion mode |

Laboratories developing high-resolution MS libraries require this exact standard to map fragmentation pathways and prevent misidentification of structurally similar C-glycosides in metabolomics studies.

Quality Control and Standardization of Herbal Medicines

As a validated analytical marker, Chrysin 6-C-arabinoside 8-C-glucoside is critical for the UHPLC-DAD and LC-MS/MS standardization of extracts from Leptadenia hastata and Scutellaria baicalensis [1]. Procurement of the high-purity standard ensures accurate calibration curves, enabling manufacturers to verify batch-to-batch consistency and comply with stringent regulatory requirements for botanical drug products [1].

High-Throughput Screening for Anti-Diabetic Therapeutics

Due to its potent α-glucosidase inhibitory activity, this compound is an excellent positive control or lead structure in screening assays targeting metabolic disorders . It provides a reliable baseline for evaluating the structure-activity relationships (SAR) of modified flavonoids, specifically highlighting the impact of sugar moiety positioning on enzyme binding affinity.

Development of High-Resolution Mass Spectrometry Libraries

Analytical laboratories building comprehensive metabolomics databases utilize this compound to establish reference collision-induced dissociation (CID) spectra [1]. Its inclusion is vital for training software algorithms to automatically distinguish between closely related di-C-glycosylflavone isomers in complex food or plant matrices based on subtle differences in fragmentation patterns [1].

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Dates

Explore Compound Types